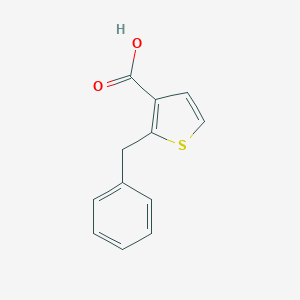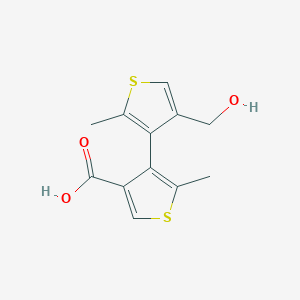![molecular formula C14H19BO2S B428857 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole](/img/structure/B428857.png)
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole is a complex organoboron compound It features a unique tricyclic structure incorporating boron, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学的研究の応用
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific applications are not yet well-defined.
Industry: It may be used in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring can participate in π-π interactions, which are important in materials science applications .
類似化合物との比較
Similar Compounds
1,10-Bis(5-(trimethylstannyl)thiophen-2-yl)decane: This compound features a similar thiophene ring structure but with tin atoms instead of boron.
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole: This compound is unique due to its tricyclic structure and the presence of boron, oxygen, and sulfur atoms.
Uniqueness
This compound is unique due to its combination of boron and thiophene in a tricyclic structure.
特性
分子式 |
C14H19BO2S |
|---|---|
分子量 |
262.2g/mol |
IUPAC名 |
1,3,3-trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane |
InChI |
InChI=1S/C14H19BO2S/c1-13(2)10-4-5-11-14(3,12(10)13)17-15(16-11)9-6-7-18-8-9/h6-8,10-12H,4-5H2,1-3H3 |
InChIキー |
PURMGMLBEISVIT-UHFFFAOYSA-N |
SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
正規SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)
![2-[4-(1,3-Thiazol-2-yl)phenyl]-1,3-thiazole](/img/structure/B428779.png)

![5-methyl-2-phenyl-2,3-dihydrothieno[2,3-d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B428782.png)
![3-[2-(2-Bromophenyl)vinyl]thiophene](/img/structure/B428783.png)
![4-Nitro-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylic acid](/img/structure/B428785.png)

![4,4'-Bis[3-iodo-2,5-dimethylthiophene]](/img/structure/B428790.png)



![5,5'-Bis[4-iodo-2,3-dimethylthiophene]](/img/structure/B428794.png)
![2-Chloro-5-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B428796.png)
